molecular formula C8H2F3N3S B3174002 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile CAS No. 951753-87-0

5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile

Cat. No.: B3174002
CAS No.: 951753-87-0
M. Wt: 229.18 g/mol
InChI Key: NQNLQGJLAVDALO-UHFFFAOYSA-N
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Description

5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile (CAS: 951753-87-0) is a heterocyclic compound with the molecular formula C₈H₂F₃N₃S and a molecular weight of 229.18 g/mol . It is a white crystalline powder with a purity of ≥98% (HPLC) and is stored under controlled conditions (2–8°C, protected from light) . The compound features a pyridine backbone substituted with a trifluoromethyl (-CF₃) group at the 3-position, a nitrile (-CN) group at the 2-position, and an isothiocyanate (-NCS) group at the 5-position .

Its primary applications include use as a pharmaceutical intermediate in drug discovery and chemical synthesis, particularly in the preparation of androgen receptor antagonists and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile can be achieved through the reaction of 5-Amino-3-(trifluoromethyl)picolinonitrile with thiophosgene . The reaction is typically carried out in an inert atmosphere at room temperature. The reaction conditions involve the use of solvents such as chloroform and N,N-dimethylacetamide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route involving thiophosgene is a common laboratory method that can be scaled up for industrial purposes. The use of appropriate safety measures and equipment is essential due to the hazardous nature of thiophosgene.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The isothiocyanate group in 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of thiourea derivatives.

    Addition Reactions: The compound can participate in addition reactions with amines, resulting in the formation of thiourea derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Solvents: Common solvents include chloroform, dichloromethane, and N,N-dimethylacetamide.

    Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under inert atmospheres.

Major Products:

    Thiourea Derivatives: Formed through nucleophilic substitution reactions.

    Addition Products: Formed through addition reactions with amines.

Scientific Research Applications

Chemistry: 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile is used as a building block in the synthesis of various heterocyclic compounds . It is valuable in the development of new materials and catalysts.

Biology and Medicine: The compound is used in the synthesis of bioactive molecules and pharmaceuticals

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, thiols, and alcohols. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Hydantoin Androgen Receptor Antagonists

describes four hydantoin derivatives synthesized from a picolinonitrile core (Table 1). These compounds share the 3-(trifluoromethyl)picolinonitrile backbone but differ in substituents at the 5-position:

Compound ID Substituent at 5-Position Melting Point (°C) Yield (%) Biological Activity
19a 4-(Hydroxymethyl)-4-methyl-3-phenyl 203–205 31 Androgen receptor antagonist
19b 3-(4-Fluorophenyl)-4-(hydroxymethyl)-4-methyl 181–183 60 Androgen receptor antagonist
19c 2-fluoro-N-methylbenzamide 127–129 56 Androgen receptor antagonist
19d 4-((1-Methylpiperidin-4-yl)oxy)phenyl 119–121 36 Androgen receptor antagonist

Key Observations :

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for receptor binding .
  • Polar substituents (e.g., hydroxymethyl in 19a) increase melting points, while bulky groups (e.g., piperidinyl in 19d) reduce crystallinity, lowering melting points .
  • Higher yields (e.g., 60% for 19b) correlate with electron-withdrawing groups (e.g., fluorine), which stabilize intermediates during synthesis .

Comparison with Trifluoromethyl Pyrimidinones

highlights trifluoromethyl pyrimidinones, synthesized from picolinonitrile derivatives via amidine intermediates. While these compounds retain the trifluoromethyl and nitrile groups, their pyrimidinone core differs from the pyridine backbone of the target compound.

  • Synthetic Pathway: Pyrimidinones are synthesized in 2–3 steps with high yields (>80%) using lithium bis(trimethylsilyl)amide and ethyl trifluoroacetate .
  • Bioactivity: Tested against Mycobacterium tuberculosis, pyrimidinones exhibit antitubercular activity (IC₅₀ < 1 μM) but show cytotoxicity in HepG2 cells .
  • Structural Impact: The pyrimidinone ring introduces additional hydrogen-bonding sites, enhancing microbial target engagement compared to the isothiocyanate group in 951753-87-0 .

Comparison with 5-Amino-3-(trifluoromethyl)picolinonitrile

5-Amino-3-(trifluoromethyl)picolinonitrile (CAS: 573762-62-6) replaces the isothiocyanate group with an amine (-NH₂). This modification significantly alters reactivity:

  • Synthetic Utility: The amino group enables nucleophilic substitution or coupling reactions, whereas the isothiocyanate in 951753-87-0 participates in thiourea or thiazole formation .

Comparison with Pyridalyl (CAS: 179101-81-6)

Pyridalyl, a pesticide, shares a trifluoromethylpyridyl moiety but incorporates additional chlorinated and ether groups (Table 2):

Property 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile Pyridalyl
Molecular Weight 229.18 g/mol 491.12 g/mol
Functional Groups -CN, -CF₃, -NCS -Cl, -O-, -CF₃
Application Pharmaceutical intermediate Insecticide
Bioactivity Target Androgen receptor Lepidopteran pests

Pyridalyl’s larger size and chlorine substituents enhance environmental persistence, aligning with its role as a pesticide, whereas 951753-87-0’s compact structure favors drug design .

Data Tables

Table 3: Physicochemical Properties of Selected Compounds

Compound Name (CAS) Molecular Weight Melting Point (°C) Key Functional Groups Primary Application
This compound (951753-87-0) 229.18 Not reported -CN, -CF₃, -NCS Pharmaceutical intermediate
5-Amino-3-(trifluoromethyl)picolinonitrile (573762-62-6) 227.17 Not reported -CN, -CF₃, -NH₂ Chemical synthesis
Pyridalyl (179101-81-6) 491.12 Not reported -Cl, -O-, -CF₃ Insecticide

Biological Activity

5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile, with the molecular formula C8H2F3N3SC_8H_2F_3N_3S and CAS number 951753-87-0, is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of both an isothiocyanate group and a trifluoromethyl group. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Overview of Biological Activity

The biological activity of this compound has been investigated primarily in the context of its interactions with various biomolecules. The compound exhibits potential anticancer properties and has been studied for its role as a building block in the synthesis of bioactive molecules.

The mechanism of action for this compound is largely attributed to the electrophilic nature of the isothiocyanate group, which allows it to react with nucleophiles such as proteins and enzymes. This reactivity can lead to modifications in cellular pathways, potentially resulting in therapeutic effects. The trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound for their biological activities. Here are some key findings:

  • Anticancer Activity : In vitro studies have shown that derivatives exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the trifluoromethyl group can influence potency.
  • Protein Interaction : The compound has been shown to interact with specific proteins involved in cancer progression, suggesting a mechanism through which it may exert its effects.
  • Toxicity Profile : While the compound shows promise in therapeutic applications, it is important to note its toxicity profile, which includes acute toxicity upon ingestion and potential skin irritant properties .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant cytotoxicity against cancer cell lines
Protein InteractionModulates activity of specific cancer-related proteins
ToxicityHarmful if swallowed; causes severe skin burns

Case Studies

  • Study on Anticancer Properties : A study evaluated a series of compounds derived from this compound against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as anticancer agents .
  • Mechanistic Study : Another investigation explored how this compound affects signaling pathways related to apoptosis in cancer cells. The findings suggested that it induces apoptosis via caspase activation, providing insights into its mechanism of action .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 5-amino-3-(trifluoromethyl)picolinonitrile with thiophosgene. This synthetic route is scalable for industrial applications, where the compound can serve as a precursor for various pharmaceuticals and specialty chemicals.

Q & A

Q. What are the established synthetic routes for 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile, and how are reaction conditions optimized?

Basic
The synthesis typically involves introducing the isothiocyanate group to a precursor, 5-amino-3-(trifluoromethyl)picolinonitrile (CAS 573762-62-6), via reaction with thiophosgene (CSCl₂) . Key steps include:

  • Reaction Conditions : Conducted in anhydrous dichloromethane or THF under nitrogen atmosphere to prevent hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >98% purity .
  • Yield Optimization : Control of stoichiometry (1:1.2 molar ratio of precursor to thiophosgene) and slow reagent addition minimizes byproducts.

Q. Which analytical techniques are most effective for characterizing this compound?

Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., δ ~125–130 ppm for nitrile carbon, δ ~140 ppm for trifluoromethyl in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ = 230.06 m/z) .
  • HPLC : Assesses purity (>98% via reverse-phase C18 columns, acetonitrile/water mobile phase) .

Q. How can researchers resolve low yields or purity issues during scale-up synthesis?

Advanced

  • Catalyst Screening : Transition-metal catalysts (e.g., RuCl₃) enhance reaction efficiency in oxidation steps .
  • Continuous Flow Chemistry : Reduces batch variability and improves heat management for exothermic reactions .
  • Byproduct Mitigation : Use of scavengers (e.g., molecular sieves) to trap excess thiophosgene or amines.

Q. What methodologies are used to evaluate the biological activity of this compound?

Advanced

  • In Vitro Assays :
    • Androgen Receptor (AR) Binding : Competitive binding assays using radiolabeled ligands (e.g., ³H-R1881) to measure IC₅₀ values .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., PC-3 prostate cancer) to assess apoptosis induction .
  • Enzyme Inhibition Studies : Fluorescence polarization assays to study interactions with kinases or proteases.

Q. How do structural modifications of the isothiocyanate group influence reactivity and biological outcomes?

Advanced

  • Substitution Reactions : Reactivity with amines (e.g., piperidine derivatives) forms thiourea adducts, enhancing solubility and target affinity .
  • Stability Under Physiological Conditions : Hydrolysis of the isothiocyanate group in buffered solutions (pH 7.4) generates amines, requiring stabilization via PEGylation .

Q. What contradictions exist in reported biological data, and how can they be addressed?

Advanced

  • Purity Discrepancies : Low yields (e.g., 47% in early syntheses ) vs. industrial-grade purity (>98% ). Resolution: Rigorous QC via LC-MS and orthogonal validation.
  • Variable Cytotoxicity : Differences in IC₅₀ values across studies may stem from cell-line specificity. Standardized protocols (e.g., NCI-60 panel screening) are recommended .

Q. What stability considerations are critical for handling and storing this compound?

Basic

  • Storage : -20°C in amber vials under inert gas (Ar/N₂) to prevent moisture absorption and photodegradation .
  • Handling : Use of anhydrous solvents (e.g., DMF) in reactions to avoid hydrolysis of the isothiocyanate group.

Q. How does the trifluoromethyl group impact the compound’s physicochemical properties?

Advanced

  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via PAMPA assays) .
  • Metabolic Stability : Resistance to cytochrome P450 oxidation due to strong C-F bonds, confirmed via liver microsome assays .

Properties

IUPAC Name

5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F3N3S/c9-8(10,11)6-1-5(14-4-15)3-13-7(6)2-12/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNLQGJLAVDALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951753-87-0
Record name 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

To a heterogeneous mixture of 2-cyano-3-(trifluoromethyl)-5-nitropyridine A11 (0.075 g, 0.4 mmol) in water (2 ml) was added thiophosgene (50 μl). The mixture was stirred for 2 hours and then washed with water and extracted with chloroform. The organic layer was dried over MgSO4 and concentrated to yield compound A12 (0.087 g, 0.38 mmol, 95%). 1H NMR (400 MHz, CDCl3) δ 7.85 (d, J=2.4 Hz, 1H), 8.72 (d, J=2.4 Hz, 1H); 13C NMR (100 MHz, CDCl3) δ 113.61, 121.04 (q, J=273.1 Hz), 127.41, 130.38 (q, J=4.3 Hz), 131.44 (q, J=34.4 Hz), 133.55, 144.75, 150.30.
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Synthesis routes and methods II

Procedure details

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile 8 (1.141 g, 6.1 mmol) is mixed with chloroform (5 ml) and water (40 ml) to give a white suspension. Thiophosgene (0.701 ml, 9.15 mmol) is added and the reaction stirred for 2 hours at 22° C. to give a clear biphasic system. Chloroform (20 ml) is added and the phases are separated. The aqueous layer is extracted with chloroform (30 ml) and the combined organic is washed with saturated aqueous NaHCO3 and water, dried over MgSO4 and the solvent is removed under reduced pressure. The crude 5-isothiocyanato-3-(trifluoromethyl) pyridine-2-carbonitrile 9 is dried under vacuum and used as such in the next step, for example, in the step described in Example 8 below.
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Synthesis routes and methods III

Procedure details

A solution of 2-hydroxy-3-(trifluoromethyl)pyridine C in a mixture of N-iodosuccinimide (NIS), acetonitrile, and dimethylformamide (DMF) is heated at 80° C. for 2 hours to produce 2-hydroxy-3-trifluoromethyl-5-(iodo)pyridine I (greater than 80% yield). The 2-hydroxy-3-trifluoromethyl-5-(iodo)pyridine I is then mixed with POCl3 in DMF and heated to 130° C. in a microwave for 20 minutes to produce 2-chloro-3-trifluoromethyl-5-(iodo)pyridine J (yield of 50 to 55%). The 2-chloro-3-trifluoromethyl-5-(iodo)pyridine K is reacted in a solution of pMBnNH2, palladium(II) acetate, 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), triethylamine, and cesium carbonate in toluene to produce 5-((4-methoxyphenyl))methylamino)-2-chloro-3-(trifluoromethyl)pyridine K (yield of 40%). The 5-((4-methoxyphenyl))methylamino)-2-chloro-3-(trifluoromethyl)pyridine K is reacted in a solution of zinc cyanide, tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in DMF to provide 5-(4-methoxybenzylamine)-2-cyano-3-(trifluoromethyl)pyridine K (yield of 92%). The 5-(4-methoxybenzylamine)-2-cyano-3-(trifluoromethyl)pyridine K is reacted in a solution of dichloromethane and trifluoroacetic acid to provide 2-cyano-3-trifluoromethyl-5-(amino)pyridine H (yield greater than 95%). The 2-cyano-3-trifluoromethyl-5-(amino)pyridine H is reacted with thiophosgene in water at 25° C. for 2 hours to provide 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile A (yield of 74% to 95%).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile

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